SW203668 trifluoroacetate, >=98% (HPLC)

Overview

Description

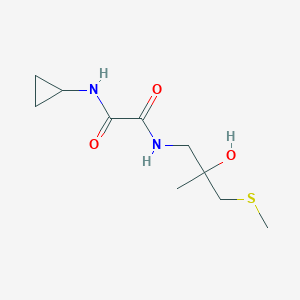

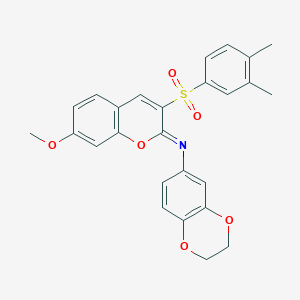

SW203668 trifluoroacetate is a chemical compound with the empirical formula C22H19N3O2S · CF3CO2H . It is an irreversible inhibitor of stearoyl-CoA desaturase , a key enzyme involved in fatty acid metabolism. The compound is selectively cytotoxic to certain cell lines that express the cytochrome P450 (CYP) isoform CYP4F11 .

Molecular Structure Analysis

The molecular weight of SW203668 trifluoroacetate is 503.49 . Its molecular structure is represented by the SMILES stringFC(F)(C(O)=O)F.NC(C1=CC=CC=C1)C(C=C2)=CC=C2C(NC3=NC4=CC=C(OC)C=C4S3)=O . Chemical Reactions Analysis

SW203668 trifluoroacetate is activated in cell lines expressing cytochrome P450 (CYP) 4F11 to an irreversible inhibitor of stearoyl CoA desaturase . Stearoyl CoA desaturase is not essential in the liver where SW203668 activation takes place, but is necessary for many tumor cells, several of which also express high levels of CYP4F11 .Physical And Chemical Properties Analysis

SW203668 trifluoroacetate is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

SW203668 trifluoroacetate, >=98% (SW203668 trifluoroacetate, >=98% (HPLC)) has been used in a variety of scientific research applications. It has been used to study the effects of SW203668 on the activity of various enzymes, including the inhibition of the enzyme acetylcholinesterase (AChE). It has also been used to study the effects of SW203668 on the regulation of gene expression in cells, as well as its effects on cell proliferation and apoptosis. Furthermore, SW203668 trifluoroacetate, >=98% (SW203668 trifluoroacetate, >=98% (HPLC)) has been used to study the effects of SW203668 on the activity of various proteins, including the activation of protein kinase C (PKC).

Mechanism of Action

Target of Action

SW203668 trifluoroacetate, also known as 4-(aminophenylmethyl)-N-(6-methoxy-2-benzothiazolyl)-benzamide, trifluoroacetate salt, is an irreversible inhibitor of stearoyl-CoA desaturase . Stearoyl-CoA desaturase is an enzyme involved in fatty acid metabolism, playing a crucial role in the biosynthesis of monounsaturated fatty acids.

Mode of Action

SW203668 is activated in cell lines expressing cytochrome P450 (CYP) 4F11 . The compound interacts with its target, stearoyl-CoA desaturase, and inhibits its function irreversibly . This interaction results in the disruption of fatty acid metabolism, particularly affecting the synthesis of monounsaturated fatty acids.

Biochemical Pathways

The primary biochemical pathway affected by SW203668 is the fatty acid metabolism pathway . By inhibiting stearoyl-CoA desaturase, the compound disrupts the conversion of saturated fatty acids into monounsaturated fatty acids. This disruption can have downstream effects on lipid biosynthesis and cell membrane composition, particularly in cells that rely heavily on these processes.

Pharmacokinetics

The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability

Result of Action

SW203668 has been shown to be selectively cytotoxic to certain cancer cell lines that express high levels of CYP4F11 . These include H2122, H460, HCC44, and HCC95 cell lines . The compound inhibits the growth of these cells in vitro and reduces tumor growth rate in vivo .

Action Environment

The action of SW203668 is influenced by the expression of CYP4F11 in the cellular environment . Cells that express high levels of this enzyme are more sensitive to the compound . Environmental factors that influence the expression of CYP4F11 could therefore potentially affect the efficacy and stability of SW203668.

Advantages and Limitations for Lab Experiments

The use of SW203668 trifluoroacetate, >=98% (SW203668 trifluoroacetate, >=98% (HPLC)) in laboratory experiments provides a number of advantages. It is a highly pure compound, which allows for more accurate and reproducible results. Additionally, it is relatively easy to synthesize, which reduces the cost and time associated with obtaining the compound. The use of SW203668 trifluoroacetate, >=98% (SW203668 trifluoroacetate, >=98% (HPLC)) in laboratory experiments also has some limitations. It is a relatively new compound, so the full range of its effects is not yet known. Additionally, it is not always easy to obtain the compound in a highly pure form, which can affect the accuracy of the results.

Future Directions

There are a number of potential future directions for the use of SW203668 trifluoroacetate, >=98% (SW203668 trifluoroacetate, >=98% (HPLC)). It could be used to further study the effects of SW203668 on the regulation of gene expression and cell proliferation and apoptosis. Additionally, it could be used to study the effects of SW203668 on the activity of various enzymes, such as acetylcholinesterase (AChE). Furthermore, it could be used to study the effects of SW203668 on the activity of various proteins, such as protein kinase C (PKC). Finally, it could be used to study the effects of SW203668 on the nervous system, including the regulation of neuronal activity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

SW203668 trifluoroacetate is activated in cell lines expressing cytochrome P450 (CYP) 4F11 . It acts as an irreversible inhibitor of stearoyl CoA desaturase , an enzyme that is not essential in the liver but is necessary for many tumor cells .

Cellular Effects

SW203668 trifluoroacetate has been found to be selectively cytotoxic to H2122, H460, HCC44, and HCC95 cell lines that express CYP4F11 . It inhibits the growth of the lung carcinoma cell line H2122 .

Molecular Mechanism

The molecular mechanism of SW203668 trifluoroacetate involves its activation in cell lines expressing CYP4F11 to an irreversible inhibitor of stearoyl CoA desaturase . This suggests that it exerts its effects at the molecular level through enzyme inhibition.

Dosage Effects in Animal Models

In animal models, SW203668 trifluoroacetate reduces tumor growth rate without reducing sebocyte production in the H2122 wild-type and nonobese diabetic severe combined immunodeficiency (NOD-SCID) mouse xenograft models when administered at doses of 20 and 6 mg/kg .

Metabolic Pathways

It is known to interact with the enzyme stearoyl CoA desaturase

properties

IUPAC Name |

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S.C2HF3O2/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-13,20H,23H2,1H3,(H,24,25,26);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUPHFAIFLEFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)

![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)

![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)